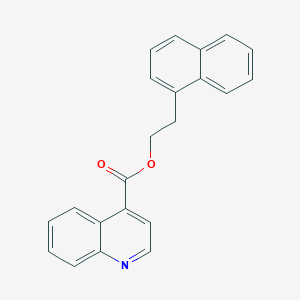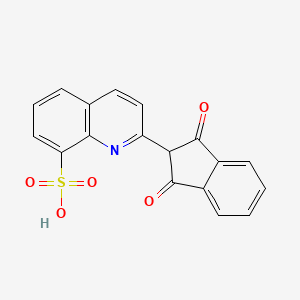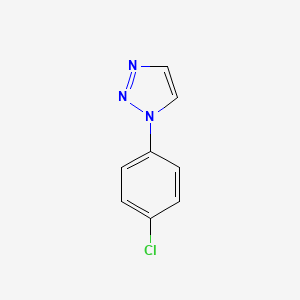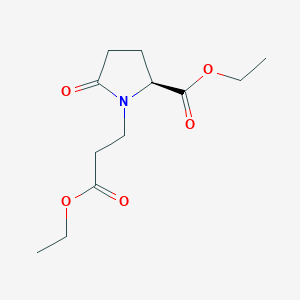
(S)-Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate is a chiral compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate typically involves the reaction of ethyl 2-oxo-4-phenylbutanoate with (S)-proline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the carboxylate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
(S)-Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
®-Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
Ethyl 2-oxo-4-phenylbutanoate: A precursor in the synthesis of the compound.
Proline derivatives: Compounds with similar structural features and applications.
Uniqueness
(S)-Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and drug development .
Propiedades
Fórmula molecular |
C12H19NO5 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
ethyl (2S)-1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-3-17-11(15)7-8-13-9(5-6-10(13)14)12(16)18-4-2/h9H,3-8H2,1-2H3/t9-/m0/s1 |
Clave InChI |
SBJNNCMXQJHUPR-VIFPVBQESA-N |
SMILES isomérico |
CCOC(=O)CCN1[C@@H](CCC1=O)C(=O)OCC |
SMILES canónico |
CCOC(=O)CCN1C(CCC1=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
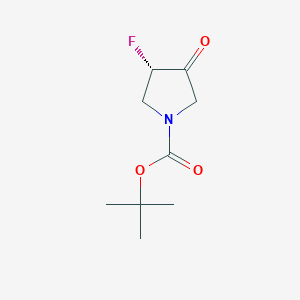
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
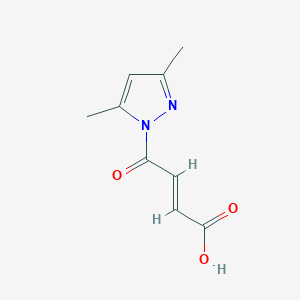

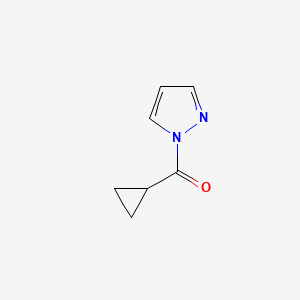
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
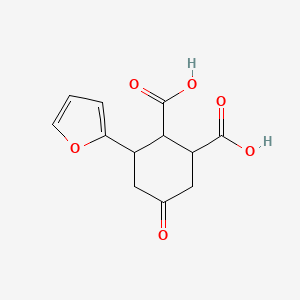
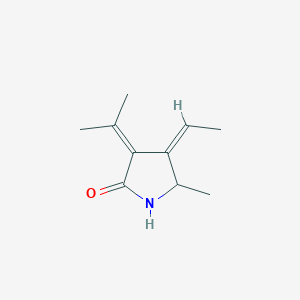
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
